Molecular Weight and Lipophilicity Shift Relative to 5-MAPDB
The target compound exhibits a molecular weight of 273.38 g/mol and a predicted logP approximately 1.5–2.0 units higher than the parent amine 5-MAPDB (MW 191.27 g/mol, XLogP3-AA = 2.2) [1]. The increase in MW and lipophilicity results from the replacement of the N-methyl group with a cyclopentanecarboxamide moiety, adding a carbonyl oxygen (H-bond acceptor) while eliminating the basic secondary amine (H-bond donor). This shift moves the molecule beyond typical CNS MPO desirability thresholds (MW > 250, logP > 3.5), suggesting altered brain penetration and off-target binding profiles compared to 5-MAPDB.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 273.38 g/mol; predicted logP ≈ 3.7–4.2 (based on structural analogs) |
| Comparator Or Baseline | 5-MAPDB: MW = 191.27 g/mol, XLogP3-AA = 2.2 |
| Quantified Difference | ΔMW = +82.11 g/mol; ΔlogP ≈ +1.5 to +2.0 |
| Conditions | Computed properties (PubChem XLogP3-AA for 5-MAPDB; logP for target estimated by fragment-based methods) |
Why This Matters
Higher lipophilicity and molecular weight typically reduce CNS permeability and increase plasma protein binding, making the cyclopentanecarboxamide derivative unsuitable for CNS applications where 5-MAPDB is active.
- [1] PubChem CID 112500533: 1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine. Computed properties including XLogP3-AA = 2.2, MW = 191.27 g/mol. Accessed 2026-04-29. View Source
